XLogP3 Lipophilicity Progression: Isopropyl Derivative Achieves Near-Neutral logP, Distinguishing It from All Lower Alkyl Homologs
The target compound (1-isopropyl derivative) exhibits a computed XLogP3 of −0.1, representing the most lipophilic member among the simple 1-alkyl-6-oxo-tetrahydropyridazine-3-carboxylic acid series. This value contrasts with the unsubstituted parent (XLogP3 = −1.1), 1-methyl (XLogP3 = −0.9), and 1-ethyl (XLogP3 = −0.6) derivatives, establishing a consistent and quantifiable logP increment with increasing alkyl chain branching [1]. The near-neutral logP of the isopropyl derivative (Δ logP = +1.0 vs. parent; Δ logP = +0.8 vs. 1-methyl; Δ logP = +0.5 vs. 1-ethyl) predicts substantially improved passive membrane permeability and altered biodistribution or phloem mobility compared to lower homologs, a critical factor in both drug candidate optimization and agrochemical translocation [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = −0.1 |
| Comparator Or Baseline | Unsubstituted parent (CAS 27372-38-9): XLogP3 = −1.1; 1-Methyl (CAS 33548-32-2): XLogP3 = −0.9; 1-Ethyl (CAS 171672-94-9): XLogP3 = −0.6 |
| Quantified Difference | Δ XLogP3 = +1.0 (vs. parent); +0.8 (vs. 1-methyl); +0.5 (vs. 1-ethyl) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2021.05.07 release; values cross-validated across PubChem entries for all four compounds |
Why This Matters
The near-neutral logP (−0.1) places the isopropyl derivative in the optimal range for both oral bioavailability (Lipinski Rule of Five) and passive membrane diffusion, whereas the strongly negative logP of lower homologs may limit cellular or cuticular penetration, directly impacting compound selection for in vivo pharmacological or agrochemical development programs.
- [1] PubChem computed XLogP3-AA values. CID 99621 (parent, −1.1); CID 4736916 (1-methyl, −0.9); CID 43398753 (1-ethyl, −0.6); CID 50986579 (1-isopropyl, −0.1). National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] Lipinski, C.A. et al. (2001) 'Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings,' Advanced Drug Delivery Reviews, 46(1–3), pp. 3–26. Establishes the significance of logP in the −1 to +3 range for oral bioavailability. View Source
